molecular formula C21H20O5 B10843115 Pongachalcone II

Pongachalcone II

Cat. No. B10843115
M. Wt: 352.4 g/mol
InChI Key: WNUBZQVPFKTBOZ-QPJJXVBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-4-hydroxylonchocarpin typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between substituted acetophenones and corresponding aldehydes under basic conditions. For instance, the condensation of 3-methoxy-4-hydroxybenzaldehyde with acetophenone in the presence of sodium methoxide in methanol and tetrahydrofuran (THF) can yield 3-methoxy-4-hydroxylonchocarpin .

Industrial Production Methods: While specific industrial production methods for 3-methoxy-4-hydroxylonchocarpin are not well-documented, the general approach would involve scaling up the synthetic route mentioned above. This would require optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-hydroxylonchocarpin can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Formation of 3-methoxy-4-hydroxybenzaldehyde or 3-methoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 3-methoxy-4-hydroxychalcone alcohol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 3-methoxy-4-hydroxylonchocarpin involves its interaction with various molecular targets and pathways:

Similar Compounds:

Uniqueness: 3-Methoxy-4-hydroxylonchocarpin stands out due to its specific inhibition of electron transport and its diverse range of biological activities. Its unique combination of methoxy and hydroxyl groups contributes to its distinct chemical reactivity and bioactivity profile.

properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O5/c1-21(2)11-10-15-18(26-21)9-6-14(20(15)24)16(22)7-4-13-5-8-17(23)19(12-13)25-3/h4-12,23-24H,1-3H3/b7-4+

InChI Key

WNUBZQVPFKTBOZ-QPJJXVBHSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC(=C(C=C3)O)OC)C

Origin of Product

United States

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